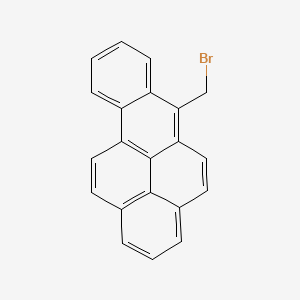

6-Bromomethylbenzo(a)pyrene

Description

Contextualization of Polycyclic Aromatic Hydrocarbons in Fundamental Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily formed during the incomplete combustion of organic materials, making them ubiquitous environmental constituents found in the air, soil, and water. wikipedia.orgfrontiersin.org In fundamental research, PAHs, with the five-ring compound benzo(a)pyrene being a prominent example, serve as critical model compounds. frontiersin.orgspringernature.comnih.gov Their study is central to understanding the molecular mechanisms of chemical carcinogenesis. frontiersin.orgmdpi.com

The planar structure of many PAHs allows them to intercalate between the base pairs of DNA. nih.gov However, their biological impact is often a consequence of metabolic activation. mdpi.com Cellular enzymes, particularly from the cytochrome P450 family, can convert these chemically stable compounds into highly reactive metabolites, such as diol epoxides. mdpi.com For instance, benzo(a)pyrene is metabolized to its ultimate carcinogenic form, 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). mdpi.com This reactive intermediate can then form covalent adducts with DNA, an event widely considered to be a key step in the initiation of cancer. mdpi.comnih.gov The investigation of these pathways provides foundational knowledge on how environmental agents can lead to genetic mutations and disease.

Significance of Substituted Benzo(a)pyrene Analogues as Research Probes

While benzo(a)pyrene provides a basis for carcinogenicity studies, its substituted analogues are invaluable as precision tools, or "probes," in mechanistic chemical biology. By strategically adding functional groups to the benzo(a)pyrene backbone, researchers can create molecules with tailored properties to investigate specific biological questions. researchgate.net These substitutions can modulate the molecule's reactivity, electronic properties, and steric profile, enabling a systematic dissection of structure-activity relationships.

Scope and Research Imperatives for 6-Bromomethylbenzo(a)pyrene

Among the array of substituted analogues, this compound is of particular importance as a specialized research compound. ontosight.ai Its structure consists of a benzo(a)pyrene core with a bromomethyl group (-CH2Br) attached at the 6-position. ontosight.aiontosight.ai This addition transforms the molecule into a reactive alkylating agent. The bromomethyl group is a benzylic halide, which makes the compound electrophilic and capable of reacting directly with nucleophilic sites in biological molecules like DNA and proteins.

A primary research imperative for using this compound is its ability to act as a direct-acting carcinogen model, circumventing the need for metabolic activation. ontosight.ai This allows researchers to isolate and study the chemical and biological consequences of a PAH-like molecule forming a covalent bond with DNA, without the confounding variable of metabolic processing. It serves as a model electrophile to probe the fundamental chemical basis of how such adducts lead to mutations. Research with this compound focuses on characterizing the specific DNA adducts formed, their chemical structures, and how these lesions interfere with the fidelity of DNA replication and transcription, thereby providing direct insight into the initial molecular events of chemical carcinogenesis.

Compound Properties Comparison

| Property | Benzo(a)pyrene | This compound |

| Molecular Formula | C20H12 | C21H13Br |

| Molecular Weight | 252.31 g/mol | 345.23 g/mol |

| Reactivity Mode | Requires metabolic activation by enzymes (e.g., Cytochrome P450) to form reactive diol epoxides. mdpi.com | Direct-acting alkylating agent due to the reactive bromomethyl group. ontosight.ai |

| Primary Research Use | Model compound for studying the entire pathway of metabolic activation and carcinogenesis. nih.govmdpi.com | Model compound for studying the direct chemical and biological consequences of DNA adduct formation, bypassing metabolism. ontosight.ai |

Research Findings on DNA Adducts

Studies on the interaction of benzo(a)pyrene metabolites and related compounds have revealed specific patterns of DNA damage. The major reactive metabolite of benzo(a)pyrene, BPDE, primarily forms adducts at the N2 position of guanine (B1146940) and the N6 position of adenine (B156593). acs.org Research on adduct distribution within chromatin has shown that these lesions can form preferentially in the linker DNA regions between nucleosome cores, although this preference may diminish over time as cellular repair processes take place. nih.gov The formation of these adducts, particularly from BPDE, is a critical factor in the G-to-T and G-to-A mutations often observed in genes associated with cancer. mdpi.com The use of compounds like this compound, which mimics the reactive nature of these metabolites, allows for a more controlled study of how such adducts are formed and processed by the cell.

Structure

3D Structure

Propriétés

Numéro CAS |

49852-85-9 |

|---|---|

Formule moléculaire |

C21H13B |

Poids moléculaire |

345.2 g/mol |

Nom IUPAC |

6-(bromomethyl)benzo[a]pyrene |

InChI |

InChI=1S/C21H13Br/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |

Clé InChI |

DMAOOKLAQXNHTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2CBr)C=CC5=CC=CC(=C54)C=C3 |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=C2CBr)C=CC5=CC=CC(=C54)C=C3 |

Autres numéros CAS |

49852-85-9 |

Synonymes |

6-bromomethylbenzo(a)pyrene 6-bromomethylbenzo(a)pyrene, 13C-labeled |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Bromomethylbenzo a Pyrene

Established Synthetic Routes to 6-Substituted Benzo(a)pyrene Derivatives

The synthesis of 6-substituted benzo(a)pyrene derivatives, including the key intermediate 6-bromomethylbenzo(a)pyrene, can be achieved through several established routes. These methods often start from benzo(a)pyrene or a more functionalized precursor.

One prominent strategy involves the use of benzo[a]pyrene-6-carbaldehyde as a versatile starting material. rsc.org This aldehyde can be reduced to 6-hydroxymethylbenzo[a]pyrene, which is then converted to the corresponding bromo- or chloro-derivative. lookchem.com The bromination of 6-hydroxymethylbenzo[a]pyrene can be accomplished using appropriate brominating agents.

Another effective method for introducing a halogen at the 6-position is the direct reaction of benzo(a)pyrene with N-halogenosuccinimides. rsc.org This approach provides a direct pathway to 6-halogenated derivatives. For instance, reaction with N-bromosuccinimide (NBS) can yield 6-bromobenzo[a]pyrene.

A different synthetic approach involves the generation of an epoxide intermediate, specifically 5a,6-epoxy-5a,6-dihydrobenzo[a]pyrene. acs.org This intermediate can be rearranged or reacted with various nucleophiles to introduce substituents at the 6-position.

Furthermore, radical cation chemistry offers a pathway to 6-substituted derivatives. The oxidation of benzo[a]pyrene (B130552) generates a radical cation where the positive charge is heavily localized at the C-6 position. nih.gov Trapping this reactive intermediate with a suitable nucleophile, such as acetate (B1210297) in the presence of a bromine source, can lead to the formation of 6-substituted products. nih.gov

Table 1: Synthetic Reactions for 6-Substituted Benzo(a)pyrene Derivatives

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzo[a]pyrene-6-carbaldehyde | Reduction followed by halogenation | 6-Halomethylbenzo[a]pyrene | rsc.orglookchem.com |

| Benzo[a]pyrene | N-Halogenosuccinimide | 6-Halogenobenzo[a]pyrene | rsc.org |

| Benzo[a]pyrene | Oxidation (e.g., I₂, AgClO₄) followed by nucleophilic attack (e.g., NaOAc) | 6-Acetoxybenzo[a]pyrene | nih.gov |

| 5a,6-Epoxy-5a,6-dihydrobenzo[a]pyrene | Rearrangement/Nucleophilic opening | 6-Substituted Benzo[a]pyrenes | acs.org |

Chemical Modifications and Analog Preparation for Mechanistic Studies

This compound is a valuable compound for mechanistic studies due to the reactivity of the bromomethyl group, which allows for the investigation of its interactions with biological molecules. The radical cations of 6-substituted benzo[a]pyrenes, including 6-BrBP, have been generated and their reactions with nucleophiles studied to understand the chemical basis of benzo(a)pyrene's carcinogenicity. nih.gov

Oxidation of benzo[a]pyrene (BP), 6-fluorobenzo[a]pyrene (6-FBP), 6-chlorobenzo[a]pyrene (B1618961) (6-ClBP), and 6-bromobenzo[a]pyrene (6-BrBP) can produce their respective radical cation perchlorates. nih.gov The reactions of these radical cations with water lead to the formation of benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.gov These findings confirm the high degree of charge localization at the C-6 position, with secondary localization at C-1 and C-3. nih.gov

When the radical cations of BP and 6-FBP are reacted with sodium acetate, 6-acetoxybenzo[a]pyrene is formed, further demonstrating the susceptibility of the 6-position to nucleophilic attack. nih.gov The reaction of the benzo[a]pyrene radical cation with DNA has been shown to produce several depurinating adducts, including BP-6-C8Gua and BP-6-N7Gua, where the C-6 position of benzo[a]pyrene is covalently bound to the C-8 or N-7 position of guanine (B1146940). nih.gov Similarly, other carcinogenic PAHs form DNA adducts via their reactive metabolites. For example, 7r,8t-dihydroxy-9t,10t-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE), a well-known ultimate carcinogen of benzo(a)pyrene, alkylates DNA at guanine, adenine (B156593), and cytosine residues. acs.org The study of simpler derivatives like this compound helps to model these complex interactions.

Isotopic Labeling Strategies in Research Compound Synthesis

Isotopic labeling is an indispensable tool in the study of carcinogen metabolism and DNA adduct formation. The synthesis of isotopically labeled analogs of benzo(a)pyrene and its metabolites allows for their sensitive and accurate quantification in complex biological matrices. nih.gov

Stable isotope dilution liquid chromatography-mass spectrometry is a powerful analytical method that relies on the availability of stable isotopically labeled internal standards. nih.gov For instance, a library of [¹³C₄]-labeled benzo[a]pyrene metabolite standards has been developed to quantify the various metabolic pathways of the parent compound in human lung cells. nih.gov The use of these labeled standards, such as [¹³C₄]-3-hydroxybenzo[a]pyrene, can increase the sensitivity of detection by several orders of magnitude compared to older methods like radiometric detection. nih.gov

While direct synthesis of isotopically labeled this compound is not explicitly detailed in the provided search results, the general strategies employed for other benzo(a)pyrene derivatives would be applicable. This would involve incorporating isotopes such as ¹³C or deuterium (B1214612) (²H) into the benzo(a)pyrene skeleton or the methyl group at the 6-position during the synthesis. These labeled compounds are crucial for tracer studies to follow the metabolic fate of the molecule and to precisely identify and quantify the DNA adducts formed, providing critical insights into the mechanisms of chemical carcinogenesis.

Molecular and Biochemical Interaction Mechanisms

Metabolic Activation Pathways of Polycyclic Aromatic Hydrocarbons Relevant to 6-Bromomethylbenzo(a)pyrene

The metabolic activation of PAHs is a multi-step process involving several key enzyme families. While this compound itself is a reactive compound, understanding the metabolic pathways of its parent compound, benzo(a)pyrene (BaP), provides a crucial framework for its mechanism of action. ontosight.ai The primary pathways include the diol epoxide path, the quinone path, and the radical-cation path. researchgate.net

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including PAHs. wikipedia.orgmdpi.com In mammals, these enzymes are abundant in the liver and are responsible for the initial oxidative transformation of lipophilic compounds to facilitate their excretion. wikipedia.orgmdpi.com

Several human CYP enzymes, including CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4, and 3A5, are capable of metabolizing BaP. nih.gov Of these, CYP1A1 and CYP1B1 are particularly efficient in the metabolic activation of BaP. nih.govnih.govnih.gov These enzymes are highly inducible by PAHs through the activation of the aryl hydrocarbon receptor (AhR). researchgate.net

The biotransformation of BaP by CYP1A1 and CYP1B1 leads to the formation of various metabolites, including BaP-7,8-dihydrodiol and BaP-9-ol, which are key intermediates in the pathway leading to DNA adduct formation. nih.gov Specifically, hepatic CYP1A1 and CYP2C19 are considered most important for the activation of BaP to BaP-7,8-dihydrodiol. nih.gov

Table 1: Major Human Cytochrome P450 Enzymes Involved in Benzo(a)pyrene Metabolism

| Enzyme | Key Role in BaP Metabolism |

|---|---|

| CYP1A1 | Efficiently produces BaP-7,8-dihydrodiol and BaP-9-ol, key intermediates for DNA adduct formation. nih.govnih.govnih.gov Also produces the detoxified metabolite BaP-3-ol. nih.gov |

| CYP1B1 | Significantly contributes to BaP and BaP-7,8-diol metabolism. nih.gov Efficiently forms BaP-7,8-dihydrodiol and BaP-9-ol. nih.gov |

| CYP2C19 | Important for the activation of BaP to BaP-7,8-dihydrodiol and a major contributor to the formation of BaP-9-ol. nih.gov |

| CYP3A4 | Contributes to the formation of BaP-9-ol and is the predominant enzyme in the formation of the detoxified metabolite BaP-3-ol in the liver. nih.gov |

This table summarizes the primary roles of key human CYP450 enzymes in the metabolism of benzo(a)pyrene, based on current research findings.

Following the initial oxidation by CYP enzymes, the resulting epoxide intermediates can be further metabolized by epoxide hydrolases (EHs). wikipedia.org These enzymes convert epoxides into the corresponding trans-dihydrodiols. wikipedia.org Microsomal epoxide hydrolase (mEH or EPHX1) is particularly important in the metabolic activation cascade of PAHs. nih.gov

In the context of BaP metabolism, mEH catalyzes the hydration of BaP-7,8-oxide to form BaP-7,8-dihydrodiol. nih.gov This dihydrodiol is a crucial substrate for a second round of oxidation by CYP enzymes, leading to the formation of the ultimate carcinogenic metabolite. nih.gov

The multi-step metabolic activation of BaP ultimately generates highly reactive electrophilic intermediates. The "diol epoxide" pathway is considered a major route for the formation of the most potent carcinogenic metabolite of BaP. researchgate.net This pathway involves the initial formation of BaP-7,8-epoxide by CYP enzymes, followed by its hydration to BaP-7,8-dihydrodiol by epoxide hydrolase. researchgate.netacs.org This diol is then further oxidized by CYP enzymes to form benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netnih.gov BPDE is a highly reactive electrophile that can readily form covalent adducts with cellular macromolecules, most notably DNA. researchgate.netnih.gov

Another significant pathway involves the formation of quinones, such as BaP-7,8-quinone (BPQ). researchgate.net These quinones can also form covalent DNA adducts and participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can cause oxidative DNA damage. researchgate.net

Phase II metabolic enzymes play a crucial role in the detoxification and excretion of PAH metabolites. These enzymes conjugate the metabolites with endogenous molecules, increasing their water solubility and facilitating their removal from the body. Key Phase II reactions include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and glutathione (B108866) conjugation, mediated by glutathione S-transferases (GSTs). acs.org

In the context of BaP metabolism, phenolic metabolites can undergo glucuronidation. nih.gov For instance, studies with mouse fibroblasts have shown that glucuronidation of BaP phenols can account for a significant portion of the water-soluble derivatives. nih.gov Similarly, glutathione conjugation is another important detoxification pathway for PAH epoxides.

Advanced Analytical Methodologies in 6 Bromomethylbenzo a Pyrene Research

Chromatographic Separation Techniques for Compound and Metabolite Analysis

Chromatography is a cornerstone for isolating 6-bromomethylbenzo(a)pyrene and its metabolites from complex biological and environmental matrices. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound. primescholars.comnih.gov Its suitability stems from its ability to analyze thermally labile and low-volatility compounds without the need for derivatization. primescholars.combohrium.com

In the analysis of PAHs, reversed-phase columns, such as C18, are commonly employed with a mobile phase typically consisting of an acetonitrile-water gradient. primescholars.comnih.gov This setup separates compounds based on their hydrophobicity. primescholars.com For instance, a study on benzo[a]pyrene (B130552) (BaP) metabolites utilized a Nucleosil® C18 reverse phase column with an acetonitrile/water gradient, which successfully separated various mono- and di-hydroxylated metabolites. nih.gov The separation of complex PAH mixtures, which can include brominated derivatives, often requires multi-step gradients to resolve critical isomers. sciex.com

Detection in HPLC systems is frequently accomplished using ultraviolet-diode array detectors (UV-DAD) or more sensitive fluorescence detectors (FLD). primescholars.comnih.gov Fluorescence detection is particularly advantageous for PAHs due to their inherent fluorescent properties. thermofisher.com For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govsciex.com

The following table provides an overview of typical HPLC conditions used for the analysis of PAHs and their derivatives.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., Nucleosil®, Inertsil®, Kinetex®) nih.govsciex.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient primescholars.comnih.gov |

| Detector | UV-Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS) primescholars.comnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min nih.govresearchgate.net |

| Detection Wavelength (UV) | 254 nm nih.govresearchgate.net |

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for the analysis of halogenated PAHs like this compound. nih.govgdut.edu.cn This technique offers high sensitivity and selectivity, which is crucial for identifying and quantifying these compounds in complex environmental samples. gdut.edu.cn

For the analysis of complex PAH mixtures, including brominated species, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC/ToF-MS) provides superior chromatographic resolution and can significantly reduce analysis times compared to one-dimensional GC/MS. nih.gov The choice of column is critical for achieving optimal separation. A common setup involves a non-polar column in the first dimension and a more polar column in the second. nih.gov For instance, a study found that a combination of a liquid crystal column (LC-50) and a nano-stationary phase column (NSP-35) offered the highest resolution for a wide range of PAHs, including bromo-PAHs. nih.gov

GC-MS/MS is another powerful technique that enhances sensitivity and selectivity through multiple reaction monitoring (MRM). gdut.edu.cn This approach has been successfully used to determine chlorinated and brominated PAHs in various matrices. nih.govgdut.edu.cn The selection of appropriate precursor and product ions is essential for the reliable quantification of target analytes. gdut.edu.cn

Below is a table summarizing typical GC parameters for the analysis of brominated PAHs.

| Parameter | Typical Conditions |

| Technique | GC-MS, GC-MS/MS, GC×GC/ToF-MS nih.govgdut.edu.cnnih.gov |

| Column | Rxi-5MS, DB-5ms, LC-50/NSP-35 combination nih.govacs.org |

| Injection Mode | Splitless acs.org |

| Oven Temperature Program | Gradient, e.g., 80°C to 300°C acs.org |

| Ionization Mode (MS) | Electron Ionization (EI) gdut.edu.cnacs.org |

| MS Detection | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) gdut.edu.cnacs.org |

Spectroscopic and Spectrometric Characterization of this compound and its Bioconjugates

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound and its adducts with biological molecules.

Mass Spectrometry (MS) Applications in Structure Determination and Quantification

Mass spectrometry (MS) is a fundamental tool for the structural characterization and sensitive quantification of this compound and its derivatives. When coupled with chromatographic techniques like GC or HPLC, MS provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns. nih.govbohrium.com

High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown metabolites and adducts. rsc.org Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis and for quantifying low levels of analytes in complex mixtures by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which significantly improves selectivity and sensitivity. gdut.edu.cnresearchgate.net For example, GC-MS/MS has been shown to be more sensitive and selective than single-quadrupole GC-MS for the analysis of chlorinated and brominated PAHs. gdut.edu.cn

In the study of DNA adducts, LC-MS/MS is a powerful technique for identifying the specific sites of modification on DNA bases. d-nb.info By using isotopically labeled internal standards, such as [15N5] BPDE-dG, accurate quantification of adducts can be achieved even with small amounts of DNA. d-nb.info

The table below highlights key MS techniques and their applications in the analysis of brominated PAHs.

| MS Technique | Application |

| GC-MS | Identification and quantification of volatile and semi-volatile brominated PAHs. nih.govacs.org |

| HPLC-MS/MS | Analysis of less volatile and thermally labile derivatives and bioconjugates, such as DNA adducts. sciex.comd-nb.info |

| GC-MS/MS | High-sensitivity and high-selectivity quantification using MRM. gdut.edu.cn |

| GC×GC/ToF-MS | High-resolution separation and identification in complex mixtures. nih.gov |

| HRMS | Accurate mass measurement for elemental composition determination. rsc.org |

Fluorescence Spectroscopy in Adduct and Probe Research

Fluorescence spectroscopy is a highly sensitive technique widely used in the study of PAHs like this compound, owing to their intrinsic fluorescent properties. rsc.org The fluorescence emission of pyrene (B120774) and its derivatives is particularly sensitive to the polarity of their microenvironment. nih.govresearchgate.net This solvatochromic effect, specifically the ratio of the first to the third vibronic bands (I1/I3) in the emission spectrum, can be used to probe the hydrophobicity of the environment surrounding the molecule, such as within protein binding sites or lipid membranes. researchgate.net

A key feature of pyrene fluorescence is the formation of an excimer, a dimer formed between an excited-state pyrene and a ground-state pyrene molecule, which results in a broad, structureless emission band at a longer wavelength (around 450-500 nm). nih.govresearchgate.net The presence and intensity of this excimer peak are indicative of the proximity of two pyrene molecules (within ~10 Å), making it a valuable tool for studying intermolecular and intramolecular interactions, such as protein-protein interactions or conformational changes in macromolecules. nih.gov

This compound can be used as a fluorescent probe by covalently attaching it to biomolecules. Changes in the fluorescence spectrum, such as shifts in emission maxima or the appearance of an excimer, can provide insights into the binding and interactions of these molecules. For instance, pyrene has been used to study the conformation of proteins and the formation of DNA adducts. nih.govmdpi.com The interaction of excited benzo[a]pyrene with DNA can be directly observed through changes in its excited-state dynamics. mdpi.com

The following table summarizes the key fluorescence properties of pyrene-based probes.

| Fluorescence Parameter | Information Provided |

| Monomer Emission Spectrum | Reports on the polarity of the microenvironment. nih.govresearchgate.net |

| Excimer Emission | Indicates spatial proximity (~10 Å) of two pyrene molecules. nih.govresearchgate.net |

| Fluorescence Quenching | Can indicate interaction with other molecules, such as oxygen or DNA. mdpi.com |

Nuclear Magnetic Resonance (NMR) for Structural Analysis of Complex Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed three-dimensional structural elucidation of complex molecules, including the adducts formed between this compound and biological macromolecules like DNA. acs.orgacs.org While less sensitive than MS, NMR provides definitive structural information, including stereochemistry and the precise location of covalent bonds. ontosight.ai

Proton (¹H) NMR is used to determine the structure of adducts by analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE). acs.org For example, in the characterization of DNA adducts of dihydrodiol epoxides of PAHs, ¹H NMR can distinguish between cis and trans addition products based on the distinct chemical shifts and coupling constants of the protons on the hydrocarbon and deoxyribose moieties. acs.orgacs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning proton resonances and determining the conformation of the adducts. acs.org ¹³C NMR can also provide valuable information about the carbon skeleton of the adducts. researchgate.net

The study of complex adducts often requires the analysis of peracetylated derivatives to improve solubility and spectral resolution in organic solvents like acetone-d6. acs.org However, analysis of non-acetylated adducts in solvents like DMSO-d6 is also performed to study the structure under conditions that may be more biologically relevant. acs.org

The table below outlines the application of NMR techniques in the structural analysis of PAH-DNA adducts.

| NMR Technique | Application in Adduct Structural Analysis |

| ¹H NMR | Determination of chemical shifts and coupling constants to identify adduct structure and stereochemistry. acs.orgacs.org |

| ¹³C NMR | Provides information on the carbon framework of the adduct. researchgate.net |

| COSY | Establishes proton-proton coupling networks for resonance assignment. acs.org |

| NOESY | Identifies through-space proton-proton interactions to determine conformation and stereochemistry. acs.org |

Immunochemical Methods for Research Quantification (e.g., Immunoassays for DNA Adducts)

Immunochemical methods offer highly sensitive and specific means for the quantification of carcinogen-DNA adducts, which are critical biomarkers in the study of chemical carcinogenesis. While research focusing explicitly on immunoassays for this compound is not extensively documented, the methodologies developed for its parent compound, benzo(a)pyrene (B[a]P), provide a robust framework for its detection. These assays rely on the production of antibodies that can specifically recognize and bind to the adducts formed when the carcinogen covalently attaches to DNA.

Various immunoassay formats have been successfully employed to detect and quantify B[a]P-DNA adducts, and these techniques are, in principle, adaptable for this compound. nih.gov These methods include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and ultrasensitive enzymatic radioimmunoassays (USERIA). wur.nl The general approach involves raising polyclonal or monoclonal antibodies against DNA that has been modified in vitro with the target compound. These antibodies can then be used to detect adducts in unknown samples, such as DNA isolated from tissues or cells exposed to the carcinogen.

The specificity of these antibodies is crucial. For instance, antibodies raised against B[a]P diol epoxide-DNA adducts have been used to quantify DNA damage in human tissues. psu.edu Given that this compound reacts with DNA, it is feasible to produce antibodies that specifically recognize the resulting this compound-DNA adducts. Research comparing the fluorescence spectra of DNA bound with this compound to that of DNA bound with 6-(hydroxymethyl)benzo[a]pyrene (B1213382) suggests that distinct adduct structures are formed, which could be targeted by specific antibodies. nih.gov

The sensitivity of these immunoassays is a key advantage, allowing for the detection of very low levels of DNA damage. wur.nl The table below illustrates a comparison of the detection limits for different immunoassay techniques used for benzo(a)pyrene-DNA adducts, which serves as a benchmark for the potential application to this compound research.

| Immunoassay Type | Approximate Detection Limit (adducts per 10^7 nucleotides) | Reference |

| Radioimmunoassay (RIA) | ~20 | wur.nl |

| Enzyme-Linked Immunosorbent Assay (ELISA) | ~2 | wur.nl |

| Ultrasensitive Enzymatic Radioimmunoassay (USERIA) | ~0.04 | wur.nl |

This table is interactive. You can sort the data by clicking on the column headers.

The development of specific immunoassays for this compound-DNA adducts would be a valuable tool for quantifying its genotoxic potential and for studying the mechanisms of DNA repair in response to damage from this compound.

Radiometric Labeling and Detection in Metabolic Studies

Radiometric labeling is a cornerstone technique in metabolic studies, providing a direct and quantitative method to trace the fate of a compound within a biological system. The synthesis of a radiolabeled version of this compound, for instance with Carbon-14 (¹⁴C) or Tritium (³H), would enable detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies on related compounds have extensively used this methodology. For example, the metabolism of benzo[a]pyrene and its derivatives has been elucidated using radiolabeled precursors. nih.gov Research on 6-(hydroxymethyl)benzo[a]pyrene utilized a ¹⁴C-labeled form to study its non-enzymatic, ATP-mediated binding to DNA. nih.gov This study demonstrated that [¹⁴C]6-(hydroxymethyl)benzo[a]pyrene covalently binds to DNA, a reaction that could be quantified by measuring the radioactivity associated with the isolated DNA. nih.gov

A similar approach could be applied to this compound. By synthesizing [¹⁴C]this compound or [³H]this compound, researchers could perform in vitro and in vivo experiments to:

Quantify the extent of covalent binding to DNA and other macromolecules.

Identify and quantify metabolites by separating them using techniques like high-performance liquid chromatography (HPLC) and detecting the radiolabeled fractions.

Determine the distribution of the compound and its metabolites in various tissues and organs.

The choice of radiolabel is important. ¹⁴C offers the advantage of being stable and less prone to exchange than ³H. The following table summarizes the use of different radiolabels in the study of benzo(a)pyrene and its derivatives, highlighting the versatility of this technique.

| Radiolabel | Compound Studied | Application | Reference |

| ¹⁴C | 6-(hydroxymethyl)benzo[a]pyrene | DNA binding studies | nih.gov |

| ³H | Benzo[a]pyrene | Tissue distribution and metabolism | nih.gov |

| ¹⁴C | Benzo[a]pyrene | In vivo adduct formation | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The use of radiometric labeling would provide definitive evidence of the metabolic pathways of this compound and the extent of its interaction with biological macromolecules, which is fundamental to understanding its mechanism of action.

Applications of 6 Bromomethylbenzo a Pyrene As a Research Tool

Probing DNA Reactivity and Mutagenic Mechanisms in Model Systems

6-Bromomethylbenzo(a)pyrene is instrumental in studying the interactions between benzo(a)pyrene derivatives and genetic material. As a reactive compound, it readily forms covalent adducts with DNA, a critical initiating step in chemical carcinogenesis.

Scientists have employed this compound to synthesize and characterize specific DNA adducts, particularly with guanine (B1146940) and adenine (B156593) bases. The formation of these benzo[a]pyren-6-ylmethyl adducts is a key area of study, as the covalent binding of benzo(a)pyrene metabolites to DNA is a primary mechanism of its mutagenic and carcinogenic effects. The study of these adducts provides insights into their structural and biological properties.

The mutagenic potential of benzo(a)pyrene and its derivatives is frequently evaluated using bacterial reverse mutation assays, such as the Ames test, which utilizes strains of Salmonella typhimurium. While benzo(a)pyrene requires metabolic activation to exhibit mutagenicity, this compound can act as a direct-acting mutagen, offering a more direct model to study the consequences of DNA adduction. Research has demonstrated that different benzo(a)pyrene derivatives can induce various types of mutations, with potencies varying significantly.

The following table presents data on the mutagenic potency of benzo[a]pyrene (B130552) and related dibenzopyrenes in Salmonella typhimurium TM677, illustrating the diverse mutagenic activity within this class of compounds.

| Compound | Minimum Detectable Mutagen Concentration (MDMC) in nmol/ml |

| Dibenzo[a,l]pyrene (DB[al]P) | 3.7 |

| Benzo[a]pyrene (B[a]P) | 5.8 |

| Dibenzo[a,e]pyrene (DB[ae]P) | 6.9 |

| Dibenzo[a,i]pyrene (DB[ai]P) | 14.9 |

| Dibenzo[a,h]pyrene (DB[ah]P) | > 100 |

This data, derived from studies on polycyclic aromatic hydrocarbons, was obtained in the presence of a rat liver postmitochondrial supernatant (PMS) for metabolic activation.

These investigations highlight the value of this compound as a tool for dissecting the fundamental processes of DNA damage and mutagenesis initiated by polycyclic aromatic hydrocarbons.

Investigating Xenobiotic Metabolism and Detoxification Pathways

The transformation of foreign compounds, or xenobiotics, within an organism is a critical area of study in toxicology. The metabolic activation of benzo(a)pyrene, primarily by cytochrome P450 enzymes, is a prerequisite for its carcinogenicity. This compound, as a pre-activated derivative, is invaluable for exploring the subsequent detoxification pathways.

Cellular defense mechanisms against reactive chemicals include enzymes like glutathione (B108866) S-transferases (GSTs), which conjugate electrophiles to glutathione, facilitating their excretion. The use of this compound allows researchers to bypass the initial metabolic activation steps and directly investigate these detoxification processes. Studies have shown that exposure to benzo[a]pyrene can induce the expression and activity of GSTs, indicating their role in the detoxification of its reactive metabolites.

The aryl hydrocarbon receptor (AhR) is a key regulator of xenobiotic metabolism. Upon activation by ligands such as benzo(a)pyrene, the AhR translocates to the nucleus and initiates the transcription of genes encoding metabolic enzymes, including cytochrome P450s. This can lead to a complex interplay between metabolic activation and detoxification. This compound can be used to probe the downstream effects of AhR activation on cellular metabolism and response pathways.

Understanding Molecular Pathways in Cellular Systems

The cellular response to DNA damage induced by agents like this compound involves a complex network of signaling pathways that govern DNA repair, cell cycle progression, and apoptosis.

Upon treatment with benzo(a)pyrene, cells activate a DNA damage response, which can include the activation of the ataxia telangiectasia mutated (ATM) kinase and a subsequent p53-dependent response. This can lead to the mobilization of DNA repair mechanisms, such as homologous recombination, to resolve DNA lesions. This compound provides a direct method for inducing this damage and studying the ensuing cellular signaling cascades.

Furthermore, research indicates that benzo(a)pyrene can repress the transcriptional regulation of DNA repair genes, including those involved in mismatch repair and homologous recombination. This repression can be mediated by alterations in the function of transcription factors like E2F1 and E2F4. The persistence of DNA adducts, particularly those that are poorly recognized by the nucleotide excision repair (NER) pathway, can increase the likelihood of mutations.

The table below summarizes key molecular pathways that can be investigated using this compound.

| Cellular Process | Key Molecules/Pathways Involved | Research Application of this compound |

| DNA Damage Response | ATM, p53 | Inducing DNA adducts to study the activation of damage signaling. |

| DNA Repair | Nucleotide Excision Repair (NER), Homologous Recombination | Assessing the repair efficiency of specific DNA adducts. |

| Cell Cycle Control | E2F1, E2F4, p21 | Investigating cell cycle arrest and its link to DNA repair gene repression. |

| Gene Expression | Aryl hydrocarbon receptor (AhR) | Probing the regulation of genes involved in xenobiotic metabolism. |

Development of Fluorescent Probes and Chemical Sensors for Biological Research

The inherent fluorescence of the pyrene (B120774) aromatic system makes this compound and its derivatives suitable for the development of fluorescent probes and chemical sensors. These tools are valuable for visualizing and quantifying biological molecules and processes.

Molecules that exhibit changes in their fluorescence upon binding to a target or in response to their environment are known as fluorescent probes. The benzo(a)pyrene moiety can be incorporated into larger molecular architectures to create probes for detecting specific analytes. The reactivity of the bromomethyl group also allows for the covalent labeling of biomolecules, such as proteins, enabling their visualization and tracking within living cells.

Recent advancements have seen the development of fluorescent probes for detecting DNA damage and repair enzymes in living cells. For instance, a probe has been designed to reveal intracellular DNA damage induced by benzo(a)pyrene by imaging the activity of the base excision repair enzyme, human apurinic/apyrimidinic endonuclease 1 (APE1). Furthermore, sensor technologies, such as those based on molecularly imprinted polymers and capacitive sensors, are being explored for the detection of benzo(a)pyrene in various samples.

In Vitro and Ex Vivo Model System Applications

In vitro and ex vivo models are essential for studying the biological effects of compounds like this compound in a controlled setting.

In vitro models, such as cell cultures, are widely used to assess the cytotoxicity, genotoxicity, and neoplastic transformation potential of chemical agents. For example, the human colon adenocarcinoma cell line, Caco-2, has been used as an in vitro model to study the intestinal uptake and metabolism of benzo(a)pyrene. Primary cultures of human activated T lymphocytes have also been established as a model to study the genotoxic effects of benzo(a)pyrene.

Ex vivo systems, which involve the use of tissues or organs outside of the body, provide a more complex biological context that bridges the gap between in vitro and in vivo research. These models allow for the investigation of tissue-specific metabolism and DNA damage in an environment that more closely resembles the physiological state.

| Model System | Examples | Applications with this compound and related compounds |

| In Vitro | Bacterial cultures (Salmonella typhimurium), Human cell lines (e.g., Caco-2, T lymphocytes) | Mutagenicity assays, studies on DNA adduct formation, investigation of cellular uptake and metabolism, analysis of neoplastic transformation. |

| Ex Vivo | Organ cultures | Examination of tissue-specific metabolism and DNA damage in a more physiologically relevant context. |

Theoretical and Computational Investigations of 6 Bromomethylbenzo a Pyrene and Analogues

Quantum Mechanical Studies on Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their reactivity. For PAHs like benzo(a)pyrene and its derivatives, methods such as Density Functional Theory (DFT) are employed to explore their molecular orbitals, electrostatic potential, and the energetic barriers of reaction pathways.

In the case of 6-bromomethylbenzo(a)pyrene, the introduction of the bromomethyl group (-CH2Br) at the 6-position significantly influences the electronic distribution of the parent benzo(a)pyrene ring system. This substituent is a key feature as it provides a reactive site for nucleophilic substitution, a common mechanism for the formation of DNA adducts.

Key Research Findings from Quantum Mechanical Studies:

Electron Distribution: The electronegative bromine atom polarizes the C-Br bond, rendering the benzylic carbon electrophilic. This increased electrophilicity at the methylene (B1212753) carbon is a primary determinant of the compound's reactivity towards nucleophilic sites on DNA bases.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to have significant localization on the bromomethyl group, indicating its role as the primary site for reaction with nucleophiles.

Reactivity Descriptors: Computational studies can quantify the reactivity of different sites within the molecule. Parameters such as Fukui functions and local softness are used to predict the most probable sites for electrophilic, nucleophilic, and radical attack.

Table 1: Calculated Reactivity Indices for Benzo(a)pyrene and a Hypothetical 6-Methylbenzo(a)pyrene Cation

| Compound/Ion | Position | Fukui Index (f-) for Nucleophilic Attack |

| Benzo(a)pyrene | C1 | 0.045 |

| Benzo(a)pyrene | C3 | 0.045 |

| Benzo(a)pyrene | C6 | 0.021 |

| 6-Methylbenzo(a)pyrene Cation | C6-methylene | 0.582 |

Note: Data is illustrative and based on general principles of PAH reactivity. The high Fukui index on the methylene carbon of the cation highlights its significant electrophilic character.

Computational Modeling of DNA Interactions and Adduct Conformations

The covalent binding of PAH metabolites or reactive derivatives to DNA is a critical step in the initiation of carcinogenesis. Computational modeling, particularly molecular dynamics (MD) simulations, allows for the detailed examination of the structures of these DNA adducts and their impact on the DNA helix.

For this compound, the primary mechanism of DNA damage is through the formation of a covalent bond between the benzylic carbon and a nucleophilic site on a DNA base, most commonly the N7 or O6 of guanine (B1146940), or N1 or N3 of adenine (B156593).

Key Research Findings from Computational Modeling:

Adduct Conformations: Once formed, the bulky benzo(a)pyrene moiety can adopt several conformations relative to the DNA helix. These include minor groove binding, major groove binding, and intercalation between base pairs. The specific conformation is influenced by the site of adduction, the local DNA sequence, and the stereochemistry of the PAH.

DNA Distortion: The presence of a bulky adduct like this compound can cause significant local distortions in the DNA structure, such as bending, unwinding, and disruption of base pairing. These distortions are believed to be a key factor in the miscoding that can lead to mutations during DNA replication.

Energetic Stability: Molecular mechanics and dynamics simulations can be used to calculate the relative energies of different adduct conformations, providing insight into the most stable and likely structures. These studies have shown that for some PAH-DNA adducts, intercalative conformations can be particularly stable due to favorable stacking interactions with the DNA bases. nih.gov

Table 2: Common DNA Adducts of PAHs and Their Modeled Conformations

| PAH Derivative | DNA Adduct Site | Predominant Conformation in Silico | Reference |

| Benzo[a]pyrene (B130552) diol epoxide | N2 of Guanine | Minor groove, 5'-directed | nih.gov |

| Dibenzo[a,l]pyrene diol epoxide | N6 of Adenine | Intercalated | nih.gov |

This table illustrates the types of conformations observed for other PAH-DNA adducts, which serve as models for predicting the behavior of this compound adducts.

Structure-Activity Relationship (SAR) Studies for PAH Derivatives

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For PAHs, SAR models are developed to predict their carcinogenicity and mutagenicity based on various molecular descriptors. These descriptors can be derived from experimental data or, increasingly, from computational calculations.

The inclusion of the 6-bromomethyl group on the benzo(a)pyrene scaffold is a significant structural modification that is expected to have a pronounced effect on its biological activity compared to the parent compound.

Key Research Findings from SAR Studies:

Role of Electrophilicity: A key determinant of the carcinogenic potential of many PAHs is the stability and reactivity of the ultimate carcinogenic species, often a carbocation. For this compound, the ease of formation of the benzylic carbocation upon heterolytic cleavage of the C-Br bond is a critical factor in its reactivity.

Quantitative SAR (QSAR) Models: QSAR models use statistical methods to correlate molecular descriptors with biological activity. nih.govnih.gov Descriptors relevant to PAH carcinogenicity include measures of molecular size, shape, hydrophobicity, and electronic properties such as the HOMO-LUMO gap and ionization potential. nih.gov The presence of the bromomethyl group would significantly alter these descriptors for benzo(a)pyrene.

Table 3: Selected Molecular Descriptors Used in PAH QSAR Models

| Descriptor | Description | Relevance to Carcinogenicity |

| LogP | Octanol-water partition coefficient | Relates to bioavailability and ability to cross cell membranes |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ease of oxidation and metabolic activation |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons and form adducts |

| Molecular Volume | The volume of the molecule | Influences intercalation and binding with biological macromolecules |

| Dipole Moment | Measure of the polarity of the molecule | Affects solubility and interactions with polar biological molecules |

Q & A

Q. What are the recommended analytical techniques for quantifying 6-Bromomethylbenzo(a)pyrene in complex matrices?

Methodological Answer: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). For example, reverse-phase C18 columns with methanol/water gradients achieve baseline separation, while fluorescence detection (excitation: 290 nm, emission: 430 nm) minimizes matrix interference . Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives but requires bromomethyl group stabilization via derivatization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Containment: Use Class I, Type B biological safety cabinets to prevent aerosolization .

- PPE: Wear nitrile gloves, lab coats, and NIOSH-approved respirators with HEPA filters during solid-phase handling .

- Decontamination: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums for spills .

- Storage: Store in amber glass vials under inert gas (e.g., argon) at -20°C to prevent photodegradation and bromine loss .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer: A typical route involves bromination of benzo(a)pyrene derivatives. For example:

- Step 1: Nitration of benzo(a)pyrene at the 6-position using HNO₃/H₂SO₄ to yield 6-nitrobenzo(a)pyrene .

- Step 2: Catalytic reduction (e.g., H₂/Pd-C) to 6-aminobenzo(a)pyrene, followed by diazotization and bromomethylation with CuBr .

Key intermediates include 6-nitro and 6-amino derivatives, which require purification via silica gel chromatography to remove regioisomers .

Advanced Research Questions

Q. How do metabolic activation pathways influence the mutagenicity of this compound?

Methodological Answer: The bromomethyl group enhances electrophilicity, facilitating covalent DNA adduct formation. In vitro assays (e.g., Ames test with S9 liver microsomes) show:

- Phase I Metabolism: Cytochrome P450 (CYP1A1/1B1) oxidizes the parent compound to 6-bromomethyl-7,8-epoxide, a direct DNA alkylator .

- Phase II Detoxification: Glutathione S-transferase (GST) conjugates the epoxide, reducing adduct formation by 60–70% in hepatocyte models .

Contradictions arise in vivo: CYP induction (e.g., via 3-methylcholanthrene) increases DNA adducts in rat liver by 3-fold, suggesting tissue-specific metabolic activation .

Q. How can researchers resolve contradictions in reported carcinogenic potential of this compound?

Methodological Answer: Discrepancies between in vitro and in vivo data stem from:

- Dose-Response Variability: Intravenous administration in rodents shows acute toxicity (LD₅₀: 100 mg/kg), while chronic low-dose exposure (e.g., 40-day oral) induces hepatocellular adenomas .

- Experimental Design: In vitro models often lack GST-mediated detoxification pathways, overestimating genotoxicity. Use co-cultures with hepatocytes and fibroblasts to mimic in vivo metabolism .

- Endpoint Selection: Prioritize adduct quantification (e.g., ³²P-postlabeling) over binary carcinogenicity classifications .

Q. What methodologies are used to study protein interactions with this compound metabolites?

Methodological Answer:

- Fluorescence Quenching: Monitor binding affinity via Stern-Volmer plots. For example, this compound quenches bovine serum albumin (BSA) fluorescence with a binding constant (Kₐ) of 2.1 × 10⁴ M⁻¹, indicating hydrophobic interactions .

- Molecular Docking: Use AutoDock Vina to model metabolite-BSA interactions. The bromomethyl group occupies subdomain IIA, disrupting tryptophan-214 fluorescence .

- EEM-PARAFAC: Apply excitation-emission matrix spectroscopy with parallel factor analysis to resolve complex binding modes in ternary systems (e.g., BSA + metabolite + co-pollutants) .

Q. How does environmental pH influence the degradation of this compound in soil systems?

Methodological Answer:

- UV/Goethite Systems: Under UV light, goethite (α-FeOOH) catalyzes hydroxyl radical (•OH) generation. At pH 5–7, degradation efficiency exceeds 80% in 24 hours due to •OH-driven dehalogenation .

- Soil Microcosms: Acidic soils (pH < 5) slow degradation (t₁/₂: 14 days vs. 7 days at pH 7) due to reduced microbial activity (e.g., Sphingomonas spp.) .

- Analytical Validation: Track degradation via LC-MS/MS, monitoring bromine loss (m/z 79/81) and hydroxylated products (e.g., 6-hydroxymethylbenzo(a)pyrene, m/z 279) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.